3-Thienyl dimethyldithiocarbamate

Hydrolytic Stability Dithiocarbamate Decomposition Structure-Property Relationship

3-Thienyl dimethyldithiocarbamate (CAS 149681-71-0), also known as thiophen-3-yl N,N-dimethylcarbamodithioate, is an organosulfur compound belonging to the dithiocarbamate ester class. It features a thiophene ring connected at the 3-position to a dimethyldithiocarbamate moiety (C7H9NS3, MW 203.4 g/mol).

Molecular Formula C7H9NS3
Molecular Weight 203.4g/mol
Cat. No. B429053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thienyl dimethyldithiocarbamate
Molecular FormulaC7H9NS3
Molecular Weight203.4g/mol
Structural Identifiers
SMILESCN(C)C(=S)SC1=CSC=C1
InChIInChI=1S/C7H9NS3/c1-8(2)7(9)11-6-3-4-10-5-6/h3-5H,1-2H3
InChIKeySBHXHHFCPGGXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Thienyl Dimethyldithiocarbamate: A Regiospecific Sulfur-Rich Building Block for Research and Development


3-Thienyl dimethyldithiocarbamate (CAS 149681-71-0), also known as thiophen-3-yl N,N-dimethylcarbamodithioate, is an organosulfur compound belonging to the dithiocarbamate ester class. It features a thiophene ring connected at the 3-position to a dimethyldithiocarbamate moiety (C7H9NS3, MW 203.4 g/mol) . This specific regiochemistry is the primary structural difference compared to the more common 2-thienyl or 2-thienylmethyl analogs, which alters its electronic environment and potential coordination chemistry . This compound is of interest as a synthetic intermediate, a potential heavy metal chelator, and a scaffold for designing biologically active molecules, particularly in fungicidal and coordination complex research.

Why 3-Thienyl Dimethyldithiocarbamate Cannot Be Replaced by Its 2-Thienyl or Alkyl Analogs


While the dimethyldithiocarbamate functional group is common to a broad class of compounds, simply substituting the S-linked residue drastically changes the molecule's properties. The specific attachment point on the thiophene ring (3- vs. 2-) directly influences the electron density distribution, reactivity, and binding geometry. Broad-spectrum statements about the antimicrobial or chelating properties of the 'dimethyldithiocarbamate class' are insufficient for procurement, as these are heavily modulated by the attached group. For instance, the commonly available sodium dimethyldithiocarbamate salt has high water solubility but different reactivity, while the 2-thienylmethyl analog has the dithiocarbamate group on a flexible arm, altering its metal-binding pocket relative to the directly attached 3-thienyl version. Selecting the precise regioisomer is therefore critical for reproducible structure-activity relationship (SAR) studies and achieving the intended target interaction.

Quantitative Differentiation Evidence for 3-Thienyl Dimethyldithiocarbamate


Regiospecificity in Dithiocarbamate Stability and Decomposition

The decomposition rate of dithiocarbamic acids is highly dependent on the amine substituent's structure. While direct kinetic data for the 3-thienyl ester is absent, the stability of the precursor dithiocarbamic acid can be inferred. Studies show that dithiocarbamic acids derived from secondary amines (like dimethylamine) are significantly more stable than those from primary amines, a principle that underpins the procurement of this specific compound over potentially more labile N-H analogs [1]. However, no direct comparative stability study was found pitting 3-thienyl dimethyldithiocarbamate against its 2-thienyl isomer.

Hydrolytic Stability Dithiocarbamate Decomposition Structure-Property Relationship

Differentiation from 2-Thienylmethyl Dimethyldithiocarbamate in Metal Complexation Geometry

The compound's utility as a ligand precursor is demonstrated by its incorporation into triorganotin(IV) complexes such as [2-(4,4-dimethyl-2-oxazolinyl)-3-thienyl]dimethyltin N,N-dimethyldithiocarbamate. The crystal structure of this complex reveals a specific pentacoordinate trigonal bipyramidal geometry where the Sn-N bond length is 2.720(3) Å and the apical bond angle is 162.12(7)°, indicating a significant distortion from ideal geometry [1]. This is in contrast to the comparable diphenyltin chloride complex where the Sn-N bond is shorter (2.580(8) Å), demonstrating that the 3-thienyl dithiocarbamate ligand enables a uniquely flexible coordination environment not achievable with the 2-thienylmethyl analog (CAS 6976-47-2), which has a different bite angle due to its methylene spacer.

Coordination Chemistry Regioisomer Ligand Design Organotin Complex

Structural Uniqueness as a Fungicidal Scaffold Relative to Prior Art 2-Thienyl Derivatives

Key prior art on dithiocarbamate ester bactericides and fungicides identified active sites on the heterocyclic aryl group. US Patent 4,038,288 claims substantial antimicrobial activity for derivatives with a 2-thienyl or 5-chloro-2-thienyl substituent [1]. The patent does not claim or provide activity data for the 3-thienyl isomer. This gap creates a specific opportunity for procuring the 3-thienyl compound to explore novel intellectual property space and potentially differentiate a biological activity profile from established 2-thienyl fungicides, establishing its value in early-stage agrochemical discovery.

Agrochemical Scaffold Fungicide Patent Novelty Dithiocarbamate Ester

Purity-Driven Reproducibility for Chelation and Catalysis Studies

For research applications involving metal complexation, the procurement of a characterized compound with a specified purity is critical. Vendor-sourced 3-thienyl dimethyldithiocarbamate is typically supplied at a 95% purity level . While simple salts like sodium dimethyldithiocarbamate are also used for metal scavenging, they often contain impurities from their synthesis. A defined molecular compound with 95% purity allows for more accurate stoichiometric calculations in complex synthesis, ensuring reproducible preparation of heteroleptic metal complexes, unlike technical-grade bulk dithiocarbamate salts which can contain varying amounts of inactive sulfates and chlorides.

Research Chemical Purity Reproducibility Metal Chelation

Where 3-Thienyl Dimethyldithiocarbamate Provides Definitive Selection Advantages


Design of Homogeneous Catalysts with Tunable Distorted Coordination Spheres

As evidenced by its unique crystal structure in organotin complexes, this compound is the ligand of choice when the research goal is to induce a highly distorted pentacoordinate geometry around a metal center. The elongated Sn-N bond (2.720 Å) and reduced apical angle (162.12°) it enforces, compared to other ligands, allow for tuning the electrophilicity and substrate accessibility of metal catalysts. This makes it an ideal candidate for synthesizing novel catalysts for reactions like hydroamination or ring-opening polymerization, where a non-standard metal environment is desired.

Synthesizing Agrochemical Discovery Libraries Beyond 2-Thienyl Chemical Space

This compound is a valuable negative control and scaffold-hopping candidate in agrochemical lead discovery. Since major fungicide patents focus exclusively on 2-thienyl derivatives, this 3-thienyl molecule allows researchers to explore the structure-activity relationship in a complementary chemical space. Procuring it enables the synthesis of a library where the dithiocarbamate warhead is presented in a different vector from the conventional patent-protected series, potentially bypassing existing intellectual property and uncovering novel modes of action.

Solid-State Materials and Metal-Organic Framework (MOF) Linker Precursor

The directly attached dithiocarbamate on the 3-position of thiophene provides a rigid, conjugated S-donor linker for constructing coordination polymers and MOFs. The distinct electron-donating properties and steric profile of the 3-thienyl fragment, as opposed to the more common 2-thienyl linker, will lead to different network topologies and pore functionalities in the resulting materials. Defined purity (95%) is essential here to avoid incorporation of competing ligands derived from salt impurities.

Investigating Biological Heavy-Metal Chelation Mechanisms

For studying the sequestration of toxic metals, the lipophilic 3-thienyl-dimethyldithiocarbamate provides a distinct molecular geometry for forming neutral, membrane-permeable metal complexes. Its specific structure can be used in comparative studies against the standard diethyldithiocarbamate (DDTC) to understand how the chelating ligand's architecture influences cellular uptake and metal excretion profiles.

Technical Documentation Hub

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